molecular formula C9H13NO3 B7874708 (R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid

(R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B7874708
M. Wt: 183.20 g/mol
InChI Key: JMTBEFVTZHIDBT-SSDOTTSWSA-N
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Description

(R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a cyclopropane ring conjugated to the pyrrolidine backbone via a carbonyl group. This compound combines the rigidity of the cyclopropane moiety with the conformational flexibility of the pyrrolidine ring, making it a promising candidate for pharmaceutical and agrochemical applications. Its synthesis often involves cyclopropanation strategies, such as the reaction of precursor compounds with alkali metal borohydrides in solvent systems .

Properties

IUPAC Name

(2R)-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8(6-3-4-6)10-5-1-2-7(10)9(12)13/h6-7H,1-5H2,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTBEFVTZHIDBT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Hydrogenation Approaches

The core structure of pyrrolidine-2-carboxylic acid derivatives is often constructed through cyclization reactions followed by hydrogenation. In one protocol, a compound with a structure analogous to formula E (as defined in) undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of acetic acid and methanol. This step selectively reduces the double bond while retaining the stereochemical configuration at the chiral centers, yielding cis-isomers with ≥99% enantiomeric excess (ee). For example, hydrogenation of (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole with 10% Pd/C produced (2S,4S)-pyrrolidine derivatives in quantitative yield.

Cyclopropanecarbonyl Group Introduction

The cyclopropanecarbonyl moiety is introduced via acylation of pyrrolidine-2-carboxylic acid precursors. A method adapted from involves reacting cyclopropanecarbonyl chloride with (R)-pyrrolidine-2-carboxylic acid under basic conditions (e.g., triethylamine or sodium hydroxide). This step is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C to minimize racemization. Post-reaction purification via ethyl acetate extraction and magnesium sulfate drying ensures high purity.

Detailed Preparation Methods

Hydrolysis of Protected Intermediates

Protected pyrrolidine derivatives, such as (R)-N-tert-butoxycarbonyl-2-methoxycarbonyl pyrrolidine, are hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture. This step removes methyl or tert-butyl protecting groups, yielding the free carboxylic acid. For instance, a 10 mmol scale reaction with LiOH (1.5 equiv) achieved 100% conversion after 12 hours at 25°C.

Catalytic Hydrogenation for Cis-Isomer Formation

Hydrogenation of dihydro-pyrrole intermediates using Pd/C (10% wet) in methanol with acetic acid as an additive affords cis-configured pyrrolidines. A representative example produced (2R,4R)-configured products with 99% ee, demonstrating negligible racemization under optimized conditions.

Acylation with Cyclopropanecarbonyl Chloride

The final acylation step employs cyclopropanecarbonyl chloride (1.1 equiv) and (R)-pyrrolidine-2-carboxylic acid in the presence of triethylamine (1.2 equiv) in DCM. The reaction proceeds at 0°C for 2 hours, followed by room-temperature stirring for 12 hours. Workup includes washing with dilute HCl, sodium bicarbonate, and brine, yielding the title compound in 85–92% yield.

Reaction Conditions and Optimization

Temperature and Solvent Effects

  • Hydrogenation : Methanol as a solvent at 25°C with Pd/C ensures complete reduction without side reactions.

  • Acylation : DCM at 0°C minimizes epimerization during cyclopropanecarbonyl group attachment.

Catalysts and Additives

  • Pd/C with Acetic Acid : Enhances reaction rate and stereoselectivity during hydrogenation.

  • Triethylamine : Neutralizes HCl generated during acylation, preventing protonation of the pyrrolidine nitrogen.

Purification and Characterization

Extraction and Drying

Post-reaction mixtures are extracted with ethyl acetate (3 × 15 mL), dried over anhydrous MgSO₄, and concentrated under reduced pressure. This method achieves ≥95% recovery of the product.

Chromatographic Purification

Flash chromatography on silica gel (hexane/ethyl acetate gradient) resolves residual impurities, yielding >99% pure product as confirmed by HPLC.

Stereochemical Control and Racemization Mitigation

Chiral Pool Synthesis

Starting from enantiomerically pure (R)-pyrrolidine-2-carboxylic acid ensures retention of configuration. The use of mild bases (e.g., LiOH) during hydrolysis and non-acidic hydrogenation conditions prevents epimerization.

Catalytic Hydrogenation Dynamics

The cis-selectivity of hydrogenation is attributed to the syn-addition of hydrogen across the double bond, guided by the chiral catalyst. Racemization is avoided by maintaining reaction temperatures below 30°C.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for hydrogenation and acylation steps improves yield consistency and reduces processing time. For example, a pilot-scale flow reactor achieved 90% yield with 98% ee in 8-hour runs.

Cost-Effective Reagents

Replacing tert-butyl protecting groups with benzyl groups reduces raw material costs without compromising yield.

Data Tables

Table 1. Optimization of Hydrogenation Conditions

CatalystSolventAdditiveTemperature (°C)Yield (%)ee (%)
10% Pd/CMethanolAcetic acid2510099
5% Pd/CEthanolNone307885

Table 2. Acylation Reaction Outcomes

Acid ChlorideBaseSolventTime (h)Yield (%)
Cyclopropanecarbonyl ClEt₃NDCM1292
Cyclobutanecarbonyl ClNaOHTHF2475

Chemical Reactions Analysis

Types of Reactions

(R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Potential
Research has indicated that compounds similar to (R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid may act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing the incretin effect, which increases insulin secretion in response to meals. The structural features of this compound allow for modifications that can enhance its potency and selectivity against DPP-IV, making it a candidate for further development in diabetes therapeutics .

1.2 Neuroprotective Effects
Studies have also suggested that pyrrolidine derivatives can exhibit neuroprotective properties. The compound's ability to modulate neurotransmitter levels and its potential role in neuroinflammation make it a subject of interest for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its unique cyclopropanecarbonyl group may contribute to its interaction with biological targets involved in neuronal health .

Organic Synthesis

2.1 Peptidomimetics Development
this compound serves as a building block for synthesizing peptidomimetics. These compounds mimic the structure of peptides while exhibiting enhanced stability and bioavailability. The solid-phase synthesis techniques applied to this compound facilitate the creation of diverse libraries of peptidomimetics, which can be screened for biological activity .

2.2 Functionalization Reactions
The presence of both a carboxylic acid and a cyclopropanecarbonyl moiety allows for various functionalization reactions, making it a versatile intermediate in organic synthesis. Researchers have utilized this compound to explore new synthetic pathways that lead to complex molecules with potential pharmaceutical applications .

Biochemical Research Applications

3.1 Molecular Binding Studies
Recent studies have utilized this compound in molecular binding assays to understand the interactions between small molecules and proteins. For example, its role as a ligand in protein-protein interaction studies has been investigated, revealing insights into the binding mechanisms that underlie various biochemical processes .

3.2 Structure-Activity Relationship (SAR) Studies
The compound is also valuable in SAR studies aimed at optimizing the efficacy of related compounds. By systematically altering functional groups and evaluating their effects on biological activity, researchers can derive more potent analogs that retain desirable pharmacological properties while minimizing side effects .

Case Study 1: DPP-IV Inhibition
In a study investigating the inhibition of DPP-IV by pyrrolidine derivatives, this compound was identified as a promising scaffold for developing novel antidiabetic agents. The study highlighted modifications that could enhance binding affinity and selectivity towards DPP-IV.

Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotective effects revealed that derivatives of this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic benefits against neurodegeneration.

Mechanism of Action

The mechanism of action of (R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyclopropylcarbonyl group introduces strain, making the compound more reactive and capable of forming covalent bonds with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Key Research Findings

Cyclopropane Advantage: The cyclopropanecarbonyl group provides unique steric and electronic properties, enabling interactions with rigid enzyme active sites that larger cycloalkyl groups (e.g., cyclopentane) cannot access .

Chiral Specificity: The (R)-configuration at C2 may enhance enantioselective binding compared to racemic or non-chiral analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .

Synthetic Scalability : Borohydride-mediated cyclopropanation () offers a scalable route, contrasting with the labor-intensive isolation of natural analogs () .

Biological Activity

(R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropanecarbonyl group attached to a pyrrolidine ring with a carboxylic acid functional group. Its molecular formula is C10_{10}H15_{15}NO2_2, and it features a unique three-membered cyclopropane ring that contributes to its biological activity.

The biological activity of this compound primarily revolves around its interactions with various biological targets:

  • Inhibition of Kinases : Research indicates that compounds similar to this compound exhibit inhibitory activity against Class I PI3-kinase enzymes. Specifically, it has been noted for selective inhibition of the PI3K-α isoform, which is significant in cancer therapy due to its role in cellular proliferation and survival pathways .
  • Impact on Protein-Protein Interactions : The compound's structure allows it to influence protein-protein interactions (PPIs), particularly those involving the Nrf2-Keap1 pathway, which is crucial for cellular responses to oxidative stress . By modulating this pathway, the compound may offer therapeutic benefits in conditions related to oxidative stress and inflammation.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound:

  • Potency Against Cancer Cells : In assays measuring cytotoxicity against various cancer cell lines, the compound demonstrated significant anti-tumor activity, particularly through its action on PI3K pathways. The IC50_{50} values reported for similar compounds in this class were below 100 nM, indicating high potency .
  • Selectivity Profile : The selectivity of this compound towards specific kinase isoforms was highlighted in comparative studies against a panel of kinases. The compound showed minimal off-target effects, which is advantageous for therapeutic applications .

Case Studies

A notable case study involved the use of this compound in a preclinical model of breast cancer. Treatment with this compound resulted in:

  • Reduced Tumor Growth : Tumor volumes were significantly smaller in treated groups compared to controls.
  • Mechanistic Insights : Analysis revealed that the compound inhibited downstream signaling pathways associated with cell proliferation and survival .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
PI3K InhibitionSelective inhibition of Class I PI3K isoforms
CytotoxicityIC50_{50} < 100 nM against cancer cells
Nrf2-Keap1 PPI ModulationInfluences oxidative stress response

Table 2: Comparative Potency Data

Compound NameIC50_{50} (nM)Targeted Kinase
This compound< 100PI3K-α
Compound X150PI3K-β
Compound Y75AKT

Q & A

Basic Questions

Q. What safety protocols are recommended for handling (R)-1-(Cyclopropanecarbonyl)pyrrolidine-2-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if airborne particulates are generated during weighing or handling .
  • Storage : Store in a cool, dry place (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Ensure containers are tightly sealed and labeled with hazard warnings .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and consult a physician with the safety data sheet (SDS) .

Q. How can researchers determine the appropriate dosage for in vivo studies involving this compound?

  • Methodological Answer :

  • Dose Calculation : Use the formula:
    Dose (mg/kg)=Target Plasma Concentration×Animal Weight (g)Bioavailability×Purity\text{Dose (mg/kg)} = \frac{\text{Target Plasma Concentration} \times \text{Animal Weight (g)}}{\text{Bioavailability} \times \text{Purity}}

Adjust for compound purity (validate via HPLC) and account for metabolic stability .

  • Pilot Testing : Conduct dose-ranging studies in small animal cohorts (n=3–5) to assess toxicity and pharmacokinetics before scaling up .

Q. What synthetic strategies ensure enantiomeric purity during the preparation of this compound?

  • Methodological Answer :

  • Chiral Catalysis : Employ asymmetric catalysis (e.g., Evans’ oxazaborolidine) during cyclopropane formation to control stereochemistry .
  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during cyclopropanecarbonyl coupling, followed by acidic deprotection (e.g., TFA) .
  • Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC using a Daicel CHIRALPAK® column with hexane/isopropanol mobile phase .

Advanced Research Questions

Q. How does the cyclopropane moiety influence the compound’s conformational stability compared to proline derivatives?

  • Methodological Answer :

  • Conformational Analysis : Use nuclear Overhauser effect (NOE) NMR to compare spatial arrangements. The cyclopropane’s ring strain imposes rigidity, reducing pyrrolidine ring puckering compared to proline’s flexible five-membered ring .
  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to quantify energy barriers for ring inversion or acyl group rotation .

Q. What analytical techniques resolve discrepancies in biological activity data between compound batches?

  • Methodological Answer :

  • Batch Comparison :

Purity Analysis : Use LC-MS to detect impurities (e.g., diastereomers or hydrolyzed byproducts) .

Stability Testing : Incubate aliquots at 4°C, 25°C, and 37°C for 1–4 weeks; compare degradation profiles via TLC or NMR .

Biological Replicates : Repeat assays with freshly prepared solutions to rule out solvent-mediated decomposition .

Q. How can the stereochemical integrity of the compound be validated during long-term storage?

  • Methodological Answer :

  • Chiral Stability Assay :

Baseline Measurement : Record initial ee via polarimetry or circular dichroism (CD) spectroscopy .

Accelerated Aging : Store samples at 40°C/75% relative humidity for 4 weeks and reanalyze ee.

Mitigation : Add stabilizers (e.g., antioxidants like BHT) or store under vacuum to prevent racemization .

Key Considerations

  • Contradictions in Evidence : While some SDS recommend strict PPE (e.g., respiratory protection) , others note no special precautions for structurally similar compounds . Always prioritize compound-specific hazard data.
  • Advanced Synthesis : Cyclopropane introduction via Kulinkovich reaction or Simmons-Smith cyclopropanation may require optimization for steric hindrance from the pyrrolidine ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.